molecular formula C23H23F2N5O2 B10835946 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one

Numéro de catalogue: B10835946
Poids moléculaire: 439.5 g/mol
Clé InChI: FFDHOZJDUKYFPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one is a complex organic compound with significant potential in pharmaceutical research. It is known for its selective inhibition of tropomyosin receptor kinase (TRK), making it a promising candidate for cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one involves multiple steps:

    Formation of the pyrrolidine ring: Starting with 2,5-difluorobenzaldehyde, the pyrrolidine ring is formed through a series of reactions including condensation and cyclization.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the reaction of the pyrrolidine derivative with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the morpholine group: The final step involves the addition of the morpholine group to the prop-2-en-1-one moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Substitution reactions are common, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets.

    Medicine: It is being investigated in clinical trials for its potential to treat cancer by inhibiting TRK.

    Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.

Mécanisme D'action

The compound exerts its effects by selectively inhibiting tropomyosin receptor kinase (TRK). This inhibition disrupts the signaling pathways involved in cell growth and survival, making it effective against certain types of cancer . The molecular targets include TRK receptors, and the pathways involved are primarily related to cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

    AUM-601: Another TRK inhibitor with a similar structure.

    Larotrectinib: A well-known TRK inhibitor used in cancer treatment.

    Entrectinib: Another TRK inhibitor with broader activity against other kinases.

Uniqueness

3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one stands out due to its high selectivity for TRK and its potential for fewer side effects compared to other inhibitors. Its unique structure also allows for modifications that can enhance its efficacy and reduce toxicity.

Propriétés

Formule moléculaire

C23H23F2N5O2

Poids moléculaire

439.5 g/mol

Nom IUPAC

3-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C23H23F2N5O2/c24-17-4-5-19(25)18(14-17)20-2-1-8-29(20)21-7-9-30-23(27-21)16(15-26-30)3-6-22(31)28-10-12-32-13-11-28/h3-7,9,14-15,20H,1-2,8,10-13H2

Clé InChI

FFDHOZJDUKYFPJ-UHFFFAOYSA-N

SMILES canonique

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCOCC4)C5=C(C=CC(=C5)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.